molecular formula C25H22ClN3O3 B2717586 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide CAS No. 921805-32-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide

Cat. No.: B2717586
CAS No.: 921805-32-5
M. Wt: 447.92
InChI Key: SPEXTXNSJWMBRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and spectral data .

Scientific Research Applications

Structural Elucidation and Potential Anticancer Agents

  • A study on the structure elucidation of a related compound, focusing on its potential as an anticancer agent, employed advanced techniques such as synchrotron X-ray powder diffraction. This approach could be relevant for understanding the crystalline structure and physical properties of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide, potentially guiding its applications in medicinal chemistry (Gündoğdu et al., 2017).

Enzyme Inhibition for Cholesterogenesis

  • The synthesis and evaluation of compounds for inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the rate-determining enzyme in cholesterogenesis, highlight a methodological framework that could be applied to assess the biological activity of this compound (Prugh et al., 1990).

Anti-inflammatory and Analgesic Activity

  • The synthesis of new derivatives and their screening for anti-inflammatory and analgesic activities provide a template for investigating the pharmacological potential of this compound. Compounds with similar structural features have shown promising activities, suggesting possible research directions (Narayana et al., 2005).

Organic Semiconductors and Photovoltaic Applications

  • Research on naphtho[2,3-b:6,7-b′]dithiophene derivatives for use in organic semiconductors and polymer solar cells illustrates the potential of structurally related compounds in materials science. These findings suggest avenues for exploring the electronic properties of this compound in the development of new materials for electronic applications (Loser et al., 2012).

Synthesis and Antimicrobial Activity

  • The development of compounds with antimicrobial properties based on structural modifications of naphthyl derivatives indicates a research pathway that could be relevant for this compound. Such studies can guide the synthesis and biological evaluation of new compounds with potential antimicrobial efficacy (Mohamed et al., 2008).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-2-32-22-13-9-17-5-3-4-6-20(17)24(22)25(31)27-15-16-29-23(30)14-12-21(28-29)18-7-10-19(26)11-8-18/h3-14H,2,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEXTXNSJWMBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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